InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15?/m0/s1
. The compound’s crystal structure has been analyzed in several studies . This compound is sourced from various suppliers, including Sigma-Aldrich and VWR, which provide it in high purity (typically 98%). It is categorized as a methyl ester of glucuronic acid, specifically as a tetra-O-acetyl derivative, which implies that four acetyl groups are attached to the glucuronic acid structure. This modification enhances its solubility and reactivity in various chemical processes .
The synthesis of methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate typically involves the acetylation of D-glucuronic acid using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The following steps outline a common synthetic route:
This method builds upon previous methodologies established by researchers like Bollenback et al., ensuring effective yield and purity of the final product .
The molecular structure of methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate features a glucopyranose ring with four acetyl groups attached at positions 1, 2, 3, and 4. The structural formula can be represented as follows:
Crystallographic studies have provided insights into its three-dimensional arrangement, revealing how these modifications affect its crystallization behavior and interactions with other molecules .
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate participates in various chemical reactions due to the reactive nature of its ester groups. Notable reactions include:
These reactions are significant for modifying the compound for specific applications in biochemical assays or drug development .
The mechanism of action of methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate primarily relates to its role as a glucuronide donor in metabolic pathways. In biological systems:
This mechanism underscores its importance in pharmacokinetics and drug metabolism studies .
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where controlled reactivity is necessary .
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate has several scientific applications:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0